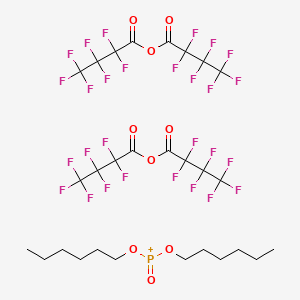
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the reaction of dihexyl phosphite with heptafluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where dihexyl phosphite and heptafluorobutyric anhydride are reacted in a specialized reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: The heptafluorobutanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and coatings due to its fluorinated groups
Mécanisme D'action
The mechanism of action of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can interact with negatively charged sites on proteins, while the heptafluorobutanoyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihexylphosphonate: Similar in structure but lacks the heptafluorobutanoyl groups.
Phosphonic acid dihexyl ester: Another related compound with different functional groups.
Dihexyl hydrogen phosphonate: Similar phosphonium group but different substituents.
Uniqueness
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to the presence of both phosphonium and heptafluorobutanoyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
110086-60-7 |
|---|---|
Formule moléculaire |
C28H26F28O9P+ |
Poids moléculaire |
1069.4 g/mol |
Nom IUPAC |
dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C12H26O3P.2C8F14O3/c1-3-5-7-9-11-14-16(13)15-12-10-8-6-4-2;2*9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22/h3-12H2,1-2H3;;/q+1;; |
Clé InChI |
XNZIIITWIJPQOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCO[P+](=O)OCCCCCC.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
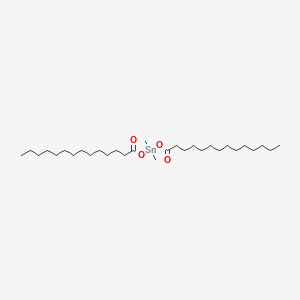
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
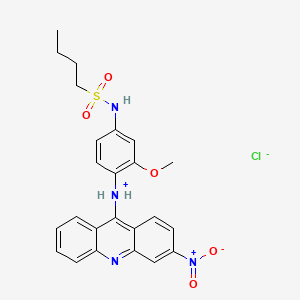
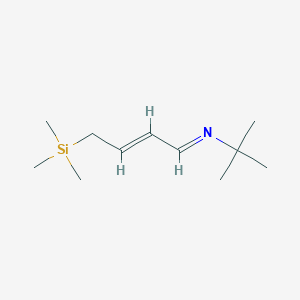
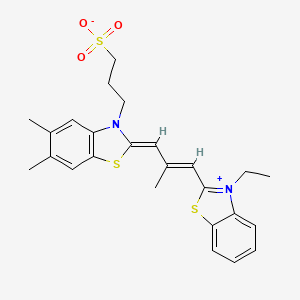
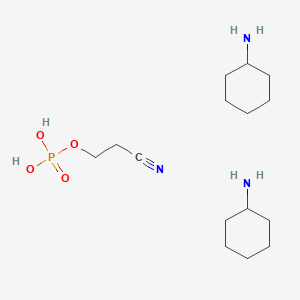
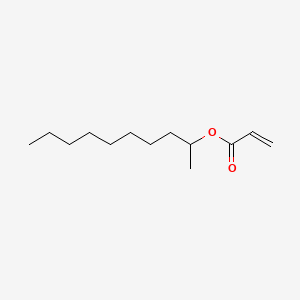
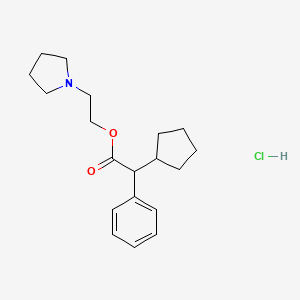
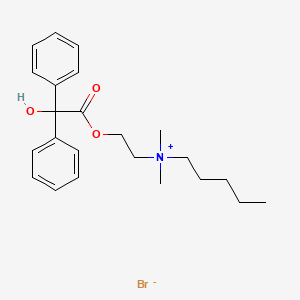
ammonium methyl sulfate](/img/structure/B13757663.png)
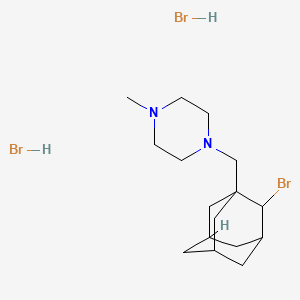
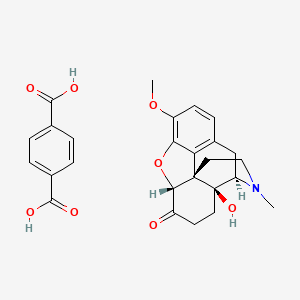
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
